molecular formula C9H7F3N2O2 B8700029 {2-[4-(Trifluoromethyl)phenyl]hydrazinylidene}acetic acid CAS No. 155432-14-7

{2-[4-(Trifluoromethyl)phenyl]hydrazinylidene}acetic acid

Cat. No. B8700029
Key on ui cas rn: 155432-14-7
M. Wt: 232.16 g/mol
InChI Key: OJNQNQLDKLPAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05466820

Procedure details

To a mixture of 5.0 g of 4-(trifluoromethyl)phenylhydrazine (28.4 mmol), 31 ml of water and 3.1 ml of concentrated hydrochloric acid was added 2.9 g of glyoxylic acid-hydrate (31.4 mmol), and the mixture was stirred for one hour at room temperature. The precipitates thus separated out was collected by filtration, washed with water and dried over phosphorus pentoxide to give 6.26 g of 4-(trifluoromethyl)phenylhydrazonoacetic acid (95%) as a pale yellow powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.Cl.O.[C:15]([OH:19])(=[O:18])[CH:16]=O>O>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][N:10]=[CH:16][C:15]([OH:19])=[O:18])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NN)(F)F
Name
Quantity
3.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
31 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
O.C(C=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitates thus
CUSTOM
Type
CUSTOM
Details
separated out
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NN=CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.26 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.